molecular formula C9H6BrNO3 B2375121 6-(2-Bromoacetyl)-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 79851-84-6

6-(2-Bromoacetyl)-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B2375121
CAS No.: 79851-84-6
M. Wt: 256.055
InChI Key: WMALGHVGWLGXGP-UHFFFAOYSA-N
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Description

6-(2-Bromoacetyl)-2,3-dihydro-1,3-benzoxazol-2-one is a chemical compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Bromoacetyl)-2,3-dihydro-1,3-benzoxazol-2-one typically involves the bromination of an acetyl group attached to a benzoxazole ring. One common method involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine, followed by bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-(2-Bromoacetyl)-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzoxazoles with various functional groups.

    Oxidation: Formation of 6-(2-bromoacetyl)-2,3-dihydro-1,3-benzoxazol-2-carboxylic acid.

    Reduction: Formation of 6-(2-bromoacetyl)-2,3-dihydro-1,3-benzoxazol-2-ol.

Scientific Research Applications

6-(2-Bromoacetyl)-2,3-dihydro-1,3-benzoxazol-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-Bromoacetyl)-2,3-dihydro-1,3-benzoxazol-2-one is not well-documented. it is likely to interact with biological molecules through its reactive bromine and carbonyl groups. These functional groups can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially disrupting their normal functions .

Comparison with Similar Compounds

Similar Compounds

    3-(2-Bromoacetyl)-2H-chromen-2-one: Another bromoacetyl compound with a chromenone ring instead of a benzoxazole ring.

    2-(Bromoacetyl)-6-methoxynaphthalene: A bromoacetyl compound with a naphthalene ring system.

Uniqueness

6-(2-Bromoacetyl)-2,3-dihydro-1,3-benzoxazol-2-one is unique due to its specific benzoxazole ring structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-(2-bromoacetyl)-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c10-4-7(12)5-1-2-6-8(3-5)14-9(13)11-6/h1-3H,4H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMALGHVGWLGXGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)CBr)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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